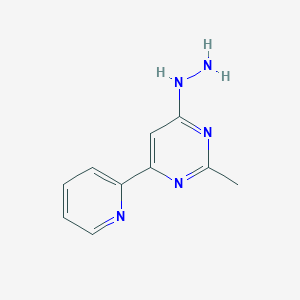

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is a heterocyclic compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine typically involves the reaction of 2-methyl-6-pyridin-2-ylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of azo compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine has been investigated for its antimicrobial and anticancer properties . Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents.

- Anticancer Activity : Studies have shown that derivatives of pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Agricultural Applications

The compound has potential applications as a herbicide intermediate . Its structural characteristics allow it to be utilized in the synthesis of herbicides that target specific plant pathways, enhancing crop protection strategies.

- Synthesis of Herbicides : The preparation of herbicides often involves intermediates like this compound, which can be transformed into more complex structures with herbicidal activity .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand . Its ability to form complexes with metal ions is crucial for catalysis and materials development.

- Metal Complex Formation : The compound can coordinate with transition metals, leading to the formation of complexes that exhibit unique electronic properties suitable for catalysis and other applications in materials science.

Case Study: Anticancer Evaluation

A study evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study: Herbicide Development

Research conducted on the synthesis of herbicides using this compound revealed its effectiveness as an intermediate in creating compounds that selectively inhibit weed growth without affecting crop yield. This study highlighted the importance of such compounds in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-methyl-6-pyridin-2-ylpyrimidine

- 4-Hydroxy-2-methyl-6-pyridin-2-ylpyrimidine

- 4-Methylthio-2-methyl-6-pyridin-2-ylpyrimidine

Uniqueness

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of reactions and interactions that are not possible with other similar compounds .

Actividad Biológica

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in the realms of oncology and anti-inflammatory responses. This article explores the biological activity of this compound, drawing from various studies that highlight its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound this compound features a pyrimidine core substituted with hydrazine and pyridine moieties. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets, including kinases and inflammatory mediators.

Research indicates that compounds similar to this compound can inhibit several key enzymes involved in cancer proliferation and inflammation. Notably, hydrazone derivatives have shown promise in targeting kinases such as Focal Adhesion Kinase (FAK), which is implicated in cancer cell survival and migration.

Key Findings:

- Inhibition of FAK : Studies demonstrated that derivatives of pyrimidine compounds could inhibit FAK with IC50 values as low as 35 nM, significantly affecting thyroid cancer cell lines like TPC-1 .

- Anti-proliferative Effects : The compound exhibited notable anti-proliferative effects against various cancer cell lines, with IC50 values ranging from 0.113 to 1.460 μM for related compounds .

Anticancer Activity

This compound has been linked to the following anticancer properties:

- Cytotoxicity : Exhibits moderate to high cytotoxic activity against thyroid cancer cells.

- Mechanistic Insights : The compound's ability to inhibit FAK phosphorylation suggests a mechanism that disrupts cancer cell signaling pathways critical for growth and metastasis .

Anti-inflammatory Properties

Hydrazone derivatives have also been associated with anti-inflammatory effects:

- Inhibition of COX Enzymes : Compounds similar to this compound have shown potent inhibition of COX enzymes, which are vital in the inflammatory response. For instance, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-13-9(6-10(14-7)15-11)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKHWKGKVSSXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NN)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.